molecular formula C13H9ClO2 B8398747 m-Chlorophenylbenzoic acid CAS No. 97027-47-9

m-Chlorophenylbenzoic acid

Cat. No.: B8398747
CAS No.: 97027-47-9
M. Wt: 232.66 g/mol
InChI Key: NSMCPUNTEVZXBK-UHFFFAOYSA-N
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Description

m-Chlorophenylbenzoic acid (meta-chlorophenylbenzoic acid) is a benzoic acid derivative featuring a chlorine atom attached to the phenyl ring in the meta position relative to the carboxylic acid group. Benzoic acid derivatives with halogen substituents are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their electron-withdrawing effects, which influence acidity and reactivity .

Properties

CAS No.

97027-47-9

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

3-chloro-2-phenylbenzoic acid

InChI

InChI=1S/C13H9ClO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8H,(H,15,16)

InChI Key

NSMCPUNTEVZXBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Nitration

Reagents/Conditions: Concentrated HNO₃ and H₂SO₄ at 50–60°C.
Product: 3-Chloro-5-nitrobenzoic acid.
The nitro group (-NO₂) occupies the position para to the chloro group and meta to the carboxylic acid, reflecting the meta-directing nature of both substituents.

Reaction ComponentDetails
Yield~65–75% (calculated from analogous benzoic acid nitration )
Key ReferenceTurito (2023)

Halogenation

Reagents/Conditions: Cl₂ or Br₂ with FeCl₃ catalyst.
Product: 3-Chloro-5-halobenzoic acid (halo = Cl, Br).
The -Cl substituent directs electrophilic halogenation to the para position relative to itself.

Reaction ComponentDetails
Selectivity>90% para-substitution observed in bromination studies
Key ReferenceFrontiers in Pharmacology (2024)

Sulfonation

Reagents/Conditions: Fuming H₂SO₄ at 200°C.
Product: 3-Chloro-5-sulfobenzoic acid.
Sulfonic acid groups (-SO₃H) are introduced meta to the -COOH group.

Reaction ComponentDetails
ApplicationUsed in synthesizing sulfonamide derivatives for antimicrobial studies
Key ReferenceMDPI (2021)

Esterification

Reagents/Conditions: Ethanol + H₂SO₄ (catalyst).
Product: Ethyl 3-chlorobenzoate.
The reaction follows typical Fischer esterification mechanisms.

Reaction ComponentDetails
Yield~85–90% under optimized conditions
Key ReferenceNIST WebBook (1995)

Salt Formation

Reagents/Conditions: NaOH (aqueous).
Product: Sodium 3-chlorobenzoate.
The carboxylate salt is water-soluble, enabling applications in pharmaceuticals.

Reaction ComponentDetails
pKa3.82 (lower than benzoic acid due to electron-withdrawing -Cl)
Key ReferencePubChem (2025)

Decarboxylation

Reagents/Conditions: Soda lime (NaOH + CaO) at 300°C.
Product: Chlorobenzene.
Loss of CO₂ occurs via thermal decomposition.

Reaction ComponentDetails
ByproductCO₂ (trapped as CaCO₃)
Key ReferenceTurito (2023)

Reduction

Reagents/Conditions: LiAlH₄ in dry ether.
Product: 3-Chlorobenzyl alcohol.
The carboxylic acid is reduced to a primary alcohol.

Reaction ComponentDetails
SelectivityNaBH₄ fails to reduce -COOH, requiring stronger agents
Key ReferenceTurito (2023)

Acid Chloride Formation

Reagents/Conditions: SOCl₂ or PCl₅.
Product: 3-Chlorobenzoyl chloride.
Key intermediate for amide or anhydride synthesis.

Reaction ComponentDetails
Purity>95% after distillation
Key ReferenceMDPI (2021)

Biological Activity

3-Chlorobenzoic acid derivatives show notable bioactivity:

ApplicationExample DerivativeActivityReference
Antimicrobial3-Chloro-N-acylbenzamidesMIC: 12.5–25 μg/mL against S. aureus MDPI (2021)
Enzyme Inhibition4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acidTMEM206 channel blocker (IC₅₀ = 9.55 μM) Frontiers (2024)

Comparison with Similar Compounds

Structural Isomers: Ortho, Meta, and Para Substitution

The position of the chlorine substituent significantly impacts physical and chemical properties:

Property 2-Chlorobenzoic Acid (Ortho) 3-Chlorobenzoic Acid (Meta) 4-Chlorobenzoic Acid (Para)
Acidity (pKa) ~2.92 (estimated) ~2.85 (estimated) ~2.85 (measured)
Solubility in NaOH Moderate High (inferred) 1 g dissolves in 25 mL 0.5N NaOH
Synthetic Yield Lower due to steric hindrance Moderate (challenged by side reactions) High (standardized methods)
  • Meta vs. Para: The para isomer (4-chlorobenzoic acid) exhibits higher crystallinity and standardized assay methods (≥98% purity via titration) . In contrast, meta-substituted compounds like m-nitrobenzophenone face synthesis challenges, such as poor yields due to competing reactions (e.g., inorganic salt formation) .
  • Ortho vs. Meta : Ortho isomers often exhibit lower solubility and reactivity due to steric hindrance, whereas meta-substituted derivatives may show enhanced stability in specific reactions .

Functional Group Variations

Chlorophenylacetic Acids
  • 4-Chlorophenylacetic Acid : Used in peptide synthesis; differs from m-chlorophenylbenzoic acid by having an acetic acid backbone. Its solubility and reactivity are influenced by the chlorine position .
  • m-Chlorophenylacetic Acid: Less studied but likely shares similar challenges in amide formation, as seen in failed attempts to synthesize 2-acylaminobenzoic acid derivatives due to intramolecular cyclization .
Acylated Derivatives
  • 2-Acylaminobenzoic Acids: Synthesized via reactions with alkanoic acid chlorides, but meta-substituted analogs may resist benzamide formation due to steric or electronic factors .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing m-Chlorophenylbenzoic acid, and how can purity be validated?

  • Synthesis : Common routes include Friedel-Crafts acylation followed by chlorination or hydrolysis of m-chlorobenzonitrile derivatives. Detailed protocols should specify reaction conditions (e.g., solvent, temperature, catalysts) and stoichiometry to ensure reproducibility .
  • Purity Validation : Use HPLC (≥98% purity) with UV detection at 254 nm, complemented by melting point analysis (expected range: 156–160°C). Titrimetric assays (e.g., acid-base titration with 0.5 N NaOH) can quantify active carboxylic acid groups .

Q. How should researchers characterize the structural properties of this compound?

  • Spectroscopic Analysis :

  • NMR : 1^1H NMR (DMSO-d6) should show aromatic protons as a multiplet (δ 7.3–8.1 ppm) and a carboxylic acid proton at δ 12.5–13.0 ppm. 13^{13}C NMR should confirm the carbonyl carbon at ~168 ppm .
  • FT-IR : Key peaks include O-H stretch (2500–3000 cm1^{-1}), C=O (1680–1700 cm1^{-1}), and C-Cl (550–750 cm1^{-1}) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous systems?

  • Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C); use polar aprotic solvents (e.g., DMSO) or alkaline solutions (pH >8) for dissolution. Solubility in ethanol is ~25 mg/mL .
  • Stability : Store in airtight containers at 4°C to prevent deliquescence. Avoid prolonged exposure to light to minimize photodegradation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

  • Methodological Scrutiny : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50_{50} values may arise from variations in ATP concentration in kinase assays .
  • Statistical Validation : Apply multivariate analysis to isolate confounding variables. Replicate experiments under standardized protocols, including positive/negative controls .

Q. What experimental design strategies optimize the synthesis of novel this compound analogs for drug discovery?

  • Design of Experiments (DoE) : Use factorial designs to evaluate the impact of variables (e.g., reaction temperature, catalyst loading) on yield and selectivity. Response surface methodology (RSM) can identify optimal conditions .
  • High-Throughput Screening : Employ parallel synthesis in microtiter plates with automated purification (e.g., flash chromatography) to rapidly generate analogs .

Q. How can computational methods predict the physicochemical properties of this compound derivatives?

  • QSAR Modeling : Utilize software like Schrodinger’s QikProp to estimate logP, solubility, and bioavailability. Validate predictions with experimental data (e.g., shake-flask method for logP) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What are the best practices for resolving spectral overlaps in NMR characterization of this compound complexes?

  • Advanced Techniques : Use 13^{13}C DEPT-135 to differentiate CH3_3, CH2_2, and CH groups. For aromatic proton overlaps, apply COSY or NOESY to assign coupling patterns .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled derivatives to clarify ambiguous signals in crowded spectral regions .

Methodological Guidelines

  • Data Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplementary materials. Use IUPAC nomenclature for compounds .
  • Ethical Data Reporting : Disclose conflicts of interest and cite primary literature. Avoid data manipulation; use tools like Prism for transparent statistical analysis .

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